2-Methyl-6-(piperidin-4-yloxy)pyridine
Overview
Description
2-Methyl-6-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a piperidin-4-yloxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperidin-4-yloxy)pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 4-piperidinol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the piperidin-4-yloxy group. Common bases used in this reaction include potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of solvents and reagents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products Formed
Oxidation: 2-Methyl-6-carboxypyridine.
Reduction: 2-Methyl-6-(piperidin-4-yl)piperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(piperidin-4-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(piperidin-4-yl)pyridine: Similar structure but lacks the oxygen atom in the piperidine ring.
2-Methyl-6-(piperidin-4-yloxy)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-Methyl-6-(piperidin-4-yloxy)pyridine is unique due to the presence of both a methyl group and a piperidin-4-yloxy group on the pyridine ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-6-piperidin-4-yloxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10/h2-4,10,12H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZKICXEFHFVGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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